molecular formula C17H11FN2O2S B2588885 2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291853-35-4

2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2588885
CAS No.: 1291853-35-4
M. Wt: 326.35
InChI Key: MWEHCAWQUYLQPL-UHFFFAOYSA-N
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Description

2-(3-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the benzofuro[3,2-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-(3-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired product . Industrial production methods may involve scaling up this synthetic route while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

2-(3-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives, such as:

The uniqueness of 2-(3-fluorobenzyl)sulfanyl

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O2S/c18-11-5-3-4-10(8-11)9-23-17-19-14-12-6-1-2-7-13(12)22-15(14)16(21)20-17/h1-8H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEHCAWQUYLQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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